N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide

Description

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Properties

Molecular Formula |

C20H19N3O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-[2-(4-methylpiperidine-1-carbonyl)-1-benzofuran-3-yl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C20H19N3O6/c1-12-8-10-22(11-9-12)20(25)18-17(13-4-2-3-5-14(13)29-18)21-19(24)15-6-7-16(28-15)23(26)27/h2-7,12H,8-11H2,1H3,(H,21,24) |

InChI Key |

CZLJIYYAUDTYOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for nitration and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its benzofuran core, nitrofuran moiety, and piperidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Biological Activity

N-(2-(4-Methylpiperidine-1-carbonyl)benzofuran-3-yl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential pharmacological activities. Its structure suggests that it may exhibit significant biological effects, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

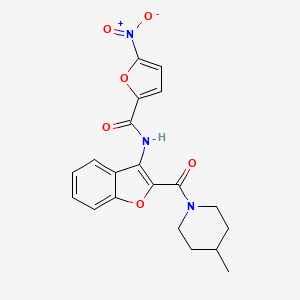

The compound can be characterized by the following structural formula:

This structure includes a benzofuran moiety, a nitrofuran group, and a piperidine derivative, which are known to contribute to various biological activities.

-

Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory effects on key oncogenic pathways. Specifically, they may target:

- BRAF V600E : A mutation commonly associated with melanoma and other cancers.

- EGFR : Epidermal Growth Factor Receptor, often implicated in various cancers.

- Antimicrobial Properties : The nitrofuran component suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against bacterial strains, indicating that this compound may also possess such properties.

- Neuroprotective Effects : Given the presence of the piperidine moiety, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Activity | IC50 (µM) | Target |

|---|---|---|

| BRAF V600E Inhibition | 0.33 | Oncogenic pathway |

| EGFR Inhibition | 0.19 | Oncogenic pathway |

| Antibacterial Activity | Varies | Bacterial strains |

These results indicate significant potency against key cancer targets and suggest further exploration into its antimicrobial capabilities.

Case Studies

- Cancer Cell Line Studies : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated cytotoxic effects with enhanced efficacy when combined with doxorubicin, indicating a potential for synergistic therapeutic strategies.

- Neurodegeneration Models : Research involving neuroprotective assays has shown that compounds with similar structures can inhibit apoptosis in neuronal cells under oxidative stress conditions, suggesting that this compound may offer protective effects in neurodegenerative contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.